Ioxitalamic acid
Overview
Description
Ioxitalamic acid is a pharmaceutical compound primarily used as an iodinated contrast medium for X-ray imaging. It is known for its high osmolarity and is used in the form of its salts, ioxitalamate sodium and ioxitalamate meglumine . The compound is particularly useful in medical imaging to enhance the visibility of internal structures in the body.
Scientific Research Applications
Ioxitalamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in imaging techniques to study biological structures.
Medicine: Widely used as a contrast agent in radiographic imaging to enhance the visibility of internal organs and tissues.
Industry: Utilized in the production of other iodinated compounds and in quality control processes
Mechanism of Action
Target of Action
Ioxitalamic acid is primarily used as a contrast agent for CT scans of the abdomen and pelvis . It acts as a bowel opacifier, facilitating the interpretation of the anatomy and differentiation of bowel loops from soft tissue masses .
Mode of Action
This compound works by increasing the contrast in the images produced during CT scans. It does this by opacifying the bowel, which helps to distinguish the bowel loops from other soft tissue masses . This is achieved due to the high osmolarity of this compound, which is around 1500-1800 mOsm/kg .
Biochemical Pathways
It is known that the compound’s high osmolality allows it to move slowly in the bowel, enabling analysis and later excretion in the feces .
Pharmacokinetics
In the case of an intestinal perforation, it is completely absorbed . When administered intravascularly, this compound is rapidly distributed in the interstitial space and intravascular compartment .
Result of Action
The primary result of this compound’s action is the enhancement of contrast in CT scans of the abdomen and pelvis. This allows for clearer imaging and more accurate diagnosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy and stability can be affected by the presence of renal toxicity, vasodilatation, bradycardia, and pulmonary hypertension . These conditions can affect the movement of this compound in the bowel and its excretion in the feces .
Biochemical Analysis
Biochemical Properties
Ioxitalamic acid is an ionic iodinated contrast medium . It is a first-generation contrast media formed by an ionic monomer with a high osmolarity of 1500-1800 mOsm/kg
Cellular Effects
The cellular effects of this compound are primarily related to its role as a contrast agent in medical imaging. It presents a very large osmolality which is related to the presence of renal toxicity, vasodilatation, bradycardia, and pulmonary hypertension . This large osmolality allows this compound to move slowly in the bowel allowing for analysis for later follow excretion in the feces .
Molecular Mechanism
This compound acts as a bowel opacifier which facilitates the interpretation of the anatomy and differentiation of bowel loops from soft tissue masses
Transport and Distribution
When administered, this compound is not absorbed in the GI tract. In the case of presence of an intestinal perforation, this compound is completely absorbed . When administered intravascularly, this compound is rapidly distributed in the interstitial space and intravascular compartment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ioxitalamic acid involves several key steps:
Starting Material: The synthesis begins with 5-nitro mono-methyl m-phthalate.
Amidation: This step involves the conversion of the starting material to an amide.
Catalytic Reduction: The nitro group is reduced to an amine.
Iodination: The introduction of iodine atoms into the molecule.
Acetylation: The final step involves the acetylation of the amine group to form this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to ensure high yield and purity of the final product, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Ioxitalamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen atoms in the molecule can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Comparison with Similar Compounds
Iotalamic Acid: Another iodinated contrast medium with similar applications.
Diatrizoic Acid: Used for similar imaging purposes but has different osmolarity and side effect profiles.
Iohexol: A non-ionic contrast agent with lower osmolarity compared to ioxitalamic acid.
Uniqueness: this compound is unique due to its high osmolarity, which allows for slow movement in the bowel and detailed imaging. This property makes it particularly useful in cases where other contrast agents may not be suitable .
Properties
IUPAC Name |
3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11I3N2O5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAOYPRJVHUHCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11I3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33954-26-6 (hydrochloride salt), 29288-99-1 (meglumine ioxithalamate salt/solvate) | |
Record name | Ioxitalamic acid [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028179444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60182457 | |
Record name | Ioxitalamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Record name | Ioxitalamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13444 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Ioxitalamate acts as a bowel opacifier which facilitates the interpretation of the anatomy and differentiation of bowel loops from soft tissue masses. | |
Record name | Ioxitalamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13444 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
28179-44-4 | |
Record name | Ioxitalamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28179-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ioxitalamic acid [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028179444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ioxitalamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13444 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ioxitalamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ioxitalamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IOXITALAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/967RDI7Z6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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